molecular formula C23H25N3O6S B4050547 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide

Cat. No.: B4050547
M. Wt: 471.5 g/mol
InChI Key: CTUFNKONUQFRNU-UHFFFAOYSA-N
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Description

This compound features a phthalimide (isoindole-1,3-dione) core linked to a branched butanamide chain (3-methyl substitution) and a 4-(morpholin-4-ylsulfonyl)phenyl group. Phthalimide derivatives are known for diverse bioactivities, including anticonvulsant, anti-inflammatory, and antitumor effects, but structural variations critically influence efficacy and safety .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-morpholin-4-ylsulfonylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-15(2)20(26-22(28)18-5-3-4-6-19(18)23(26)29)21(27)24-16-7-9-17(10-8-16)33(30,31)25-11-13-32-14-12-25/h3-10,15,20H,11-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUFNKONUQFRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide typically involves multiple steps. One common synthetic route includes the reaction of phthalic anhydride with an amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions, including alkylation and sulfonylation, to introduce the morpholin-4-ylsulfonyl and butanamide groups . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Phthalimide Modifications

  • Compound C4 (4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybenzenesulfonamide): Replaces the butanamide chain with a sulfonamide-hydroxyl group. While retaining the phthalimide core, C4 showed reduced genotoxicity (micronucleus test: <6 MNRET/1,000 cells) compared to hydroxyurea (33.7 MNRET/1,000 cells at 100 mg/kg), suggesting sulfonamide substituents may improve safety in sickle cell disease (SCD) therapy .
  • 2-Phthalimidobutyramide [47] () : Shares the butanamide backbone but lacks the 3-methyl and morpholine sulfonyl groups. This analog exhibited teratogenicity in rabbit models, highlighting the importance of substituents in mitigating toxicity .

Butanamide Chain Variations

  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide () : Substitutes the morpholine sulfonyl with an ethoxy group. Ethoxy’s electron-donating effects may alter metabolic stability compared to the electron-withdrawing sulfonyl group in the target compound .

Aromatic Ring Substituents

  • N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl} analog (): Features a pyrimidine sulfonamide instead of morpholine sulfonyl.
  • C6 (2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate) (): Incorporates a nitrate ester, which may act as a nitric oxide donor.

Genotoxicity and Therapeutic Potential

  • Target Compound vs. Hydroxyurea: Unlike hydroxyurea (33.7 MNRET/1,000 cells at 100 mg/kg), phthalimide analogs like C1–C6 show minimal genotoxicity (<6 MNRET/1,000 cells), suggesting improved safety for SCD . The morpholine sulfonyl group in the target compound may further reduce metabolic activation of genotoxic intermediates.
  • Neurotoxicity Considerations : Pharmacophoric hybrids (e.g., 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(substituted phenyl)butanamides) demonstrated anticonvulsant activity with variable neurotoxicity, dependent on substituent bulk and electronic properties .

Teratogenicity Risks

  • Thalidomide Congeners () : Analogs with short alkyl chains (e.g., 2-phthalimidobutyramide) showed teratogenicity in rabbits, linked to hydrophobic interactions with cereblon. The 3-methyl and morpholine sulfonyl groups in the target compound may disrupt these interactions, though in vivo validation is needed .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Safety Findings Reference
Target Compound Phthalimide-butanamide 3-methyl, morpholine sulfonyl Pending in vivo studies -
C4 (N-hydroxybenzenesulfonamide) Phthalimide-sulfonamide Hydroxyl sulfonamide Low genotoxicity (MNRET <6)
2-Phthalimidobutyramide [47] Phthalimide-butanamide Unsubstituted butanamide Teratogenic in rabbits
4-(Ethoxyphenyl)butanamide Phthalimide-butanamide 4-ethoxyphenyl Improved metabolic stability (pred.)
C6 (Phenethyl nitrate) Phthalimide-nitrate Ethyl nitrate Low genotoxicity, NO donor activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide

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